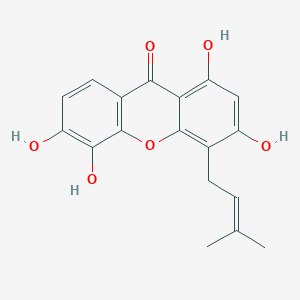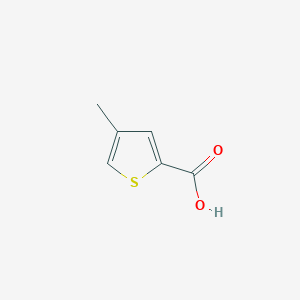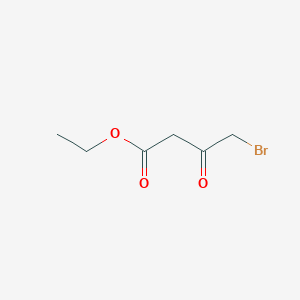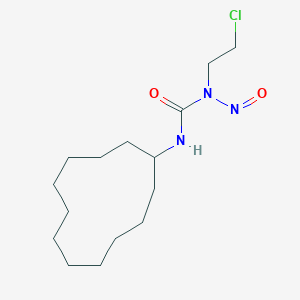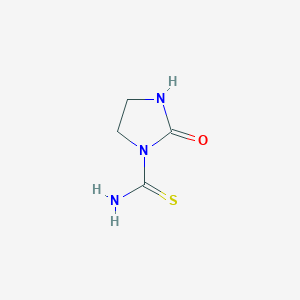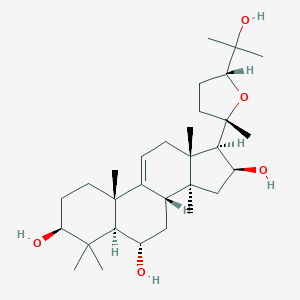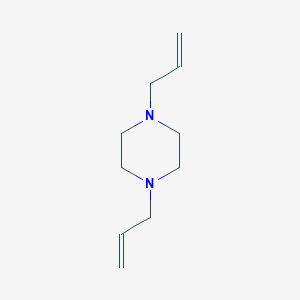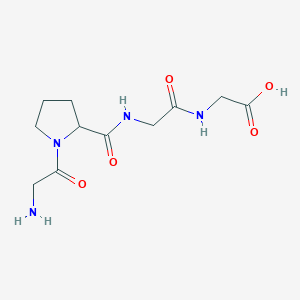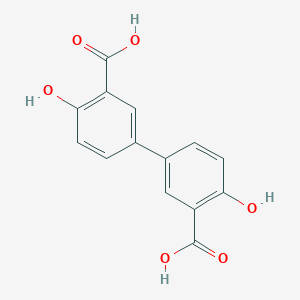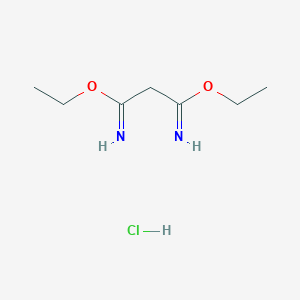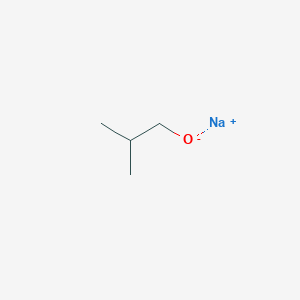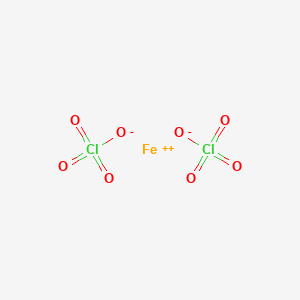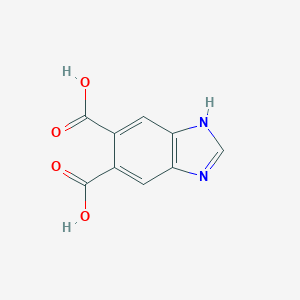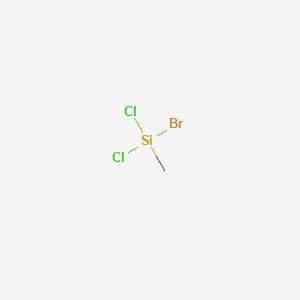
Methylbromodichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbromodichlorosilane (MBDCS) is an organosilicon compound that is commonly used in the chemical industry. It is a colorless liquid that is highly reactive and can be used in a variety of applications. MBDCS is primarily used as a reagent in the synthesis of other organosilicon compounds and is also used in the production of silicone rubber.
Mecanismo De Acción
The mechanism of action of Methylbromodichlorosilane is not well understood, but it is believed to work by reacting with other chemicals to form new compounds. It is highly reactive and can react with a variety of functional groups, including alcohols, amines, and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Methylbromodichlorosilane. However, it is known to be a skin and respiratory irritant and can cause chemical burns if it comes into contact with the skin. It is also toxic if ingested or inhaled and can cause severe respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Methylbromodichlorosilane in lab experiments is its high reactivity, which makes it a useful reagent in the synthesis of other organosilicon compounds. However, its toxicity and potential for skin and respiratory irritation make it a hazardous chemical to work with, requiring strict safety protocols and protective equipment.
Direcciones Futuras
There are several future directions for research on Methylbromodichlorosilane, including its use as a reagent in the synthesis of new organosilicon compounds with specific properties and applications. Additionally, there is a need for more research on the potential health effects of exposure to Methylbromodichlorosilane and other organosilicon compounds, particularly in the workplace. Finally, there is a need for more sustainable methods of synthesizing Methylbromodichlorosilane and other organosilicon compounds to reduce the environmental impact of their production.
Métodos De Síntesis
The synthesis of Methylbromodichlorosilane involves the reaction of methyltrichlorosilane with hydrogen bromide. The reaction takes place in the presence of a catalyst such as copper or iron. The resulting product is a mixture of Methylbromodichlorosilane and other byproducts, which can be separated through distillation.
Aplicaciones Científicas De Investigación
Methylbromodichlorosilane is widely used in scientific research, particularly in the field of organosilicon chemistry. It is used as a reagent in the synthesis of a variety of organosilicon compounds, including silicone rubber, which has applications in the medical, automotive, and aerospace industries. Methylbromodichlorosilane is also used in the production of high-performance coatings and adhesives.
Propiedades
Número CAS |
10338-96-2 |
|---|---|
Nombre del producto |
Methylbromodichlorosilane |
Fórmula molecular |
CH3BrCl2Si |
Peso molecular |
193.93 g/mol |
Nombre IUPAC |
bromo-dichloro-methylsilane |
InChI |
InChI=1S/CH3BrCl2Si/c1-5(2,3)4/h1H3 |
Clave InChI |
PBMXZKQDGJMQQS-UHFFFAOYSA-N |
SMILES |
C[Si](Cl)(Cl)Br |
SMILES canónico |
C[Si](Cl)(Cl)Br |
Otros números CAS |
10338-96-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




